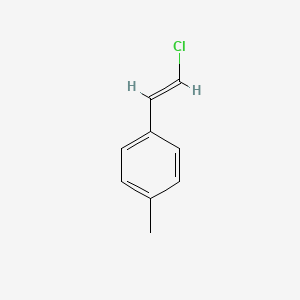
(S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate: is an organic compound with the molecular formula C13H18O2. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a prop-1-en-2-yl group and a methyl acrylate moiety. It is primarily used in research and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate typically involves the reaction of (S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the acrylate group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Amines, thiols, basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. Its reactivity with various biological molecules makes it a valuable tool for probing enzyme mechanisms and inhibitor design .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The acrylate moiety is particularly useful in the design of prodrugs and bioactive molecules .
Industry: Industrially, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific mechanical and chemical properties .
Mecanismo De Acción
The mechanism of action of (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate involves its interaction with various molecular targets. The acrylate group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparación Con Compuestos Similares
1-methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with a similar cyclohexene structure but lacking the acrylate moiety.
(Prop-1-en-2-yl)cyclohexane: A related compound with a similar prop-1-en-2-yl group but without the cyclohexene ring.
Uniqueness: The presence of both the cyclohexene ring and the acrylate moiety in (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate makes it unique. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methyl prop-2-enoate |
InChI |
InChI=1S/C13H18O2/c1-4-13(14)15-9-11-5-7-12(8-6-11)10(2)3/h4-5,12H,1-2,6-9H2,3H3/t12-/m1/s1 |
Clave InChI |
JVRCSVORJIEFMV-GFCCVEGCSA-N |
SMILES isomérico |
CC(=C)[C@H]1CCC(=CC1)COC(=O)C=C |
SMILES canónico |
CC(=C)C1CCC(=CC1)COC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


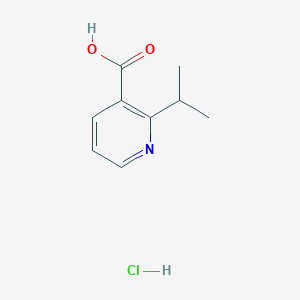
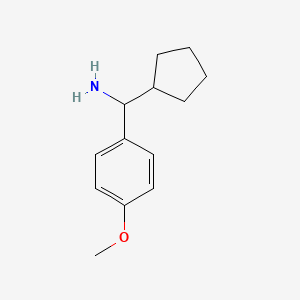
![Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate](/img/structure/B13657417.png)
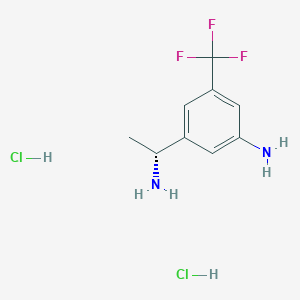


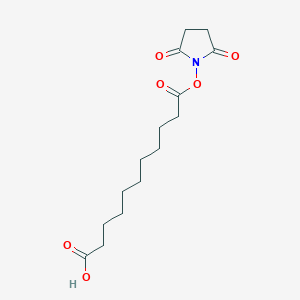
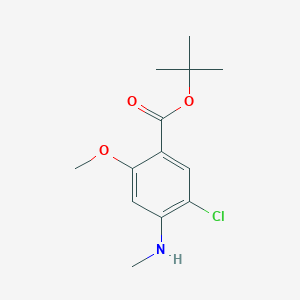
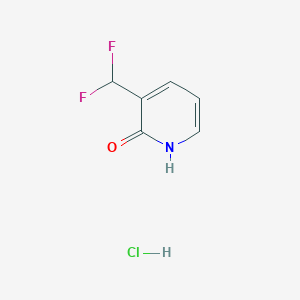
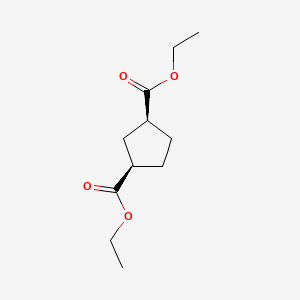
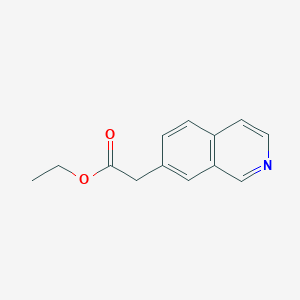

![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13657502.png)
